

An In-depth Technical Guide to Phenglutarimide: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Phenglutarimide*

Cat. No.: *B1680306*

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Abstract

Phenglutarimide is a tertiary amine anticholinergic agent, historically utilized for its antiparkinsonian properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a muscarinic receptor antagonist. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, and insights into its pharmacological profile.

Chemical Structure and Identification

Phenglutarimide, with the IUPAC name 3-(2-Diethylaminoethyl)-3-phenylpiperidine-2,6-dione, is a chiral molecule. Its structure consists of a phenyl group and a diethylaminoethyl side chain attached to the third position of a piperidine-2,6-dione ring.

Identifier	Value
IUPAC Name	3-(2-Diethylaminoethyl)-3-phenylpiperidine-2,6-dione[1]
CAS Number	1156-05-4[1]
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₂ [1]
Molecular Weight	288.39 g/mol [1]
InChI	InChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21)[1]
SMILES	CCN(CC)CCC1(C(=O)NC(=O)CC1)c1ccccc1[1]

Physicochemical Properties

A summary of the available physicochemical data for **Phenglutarimide** is presented below. It is important to note that experimentally determined values for pKa and aqueous solubility were not available in the searched literature.

Property	Value	Source
Melting Point	125-127 °C	[2]
Boiling Point	215-220 °C at 0.1 Torr	[3]
pKa	Data not available	
Aqueous Solubility	Data not available	

Synthesis of Phenglutarimide

Experimental Protocol:

Detailed, step-by-step experimental protocols for the synthesis of **Phenglutarimide** from the primary literature (Tagmann et al., *Helv. Chim. Acta* 35, 1235 (1952); 37, 185 (1954) and

Hoffmann, Tagmann, US 2664424 (1953)) were not accessible in the conducted search of publicly available resources. These documents would need to be procured to obtain the specific reaction conditions, purification methods, and analytical characterization data.

Pharmacological Properties

Mechanism of Action

Phenglutarimide functions as a competitive antagonist of muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and in the central nervous system. This anticholinergic action is the basis for its therapeutic effects.

Muscarinic Receptor Binding Affinities

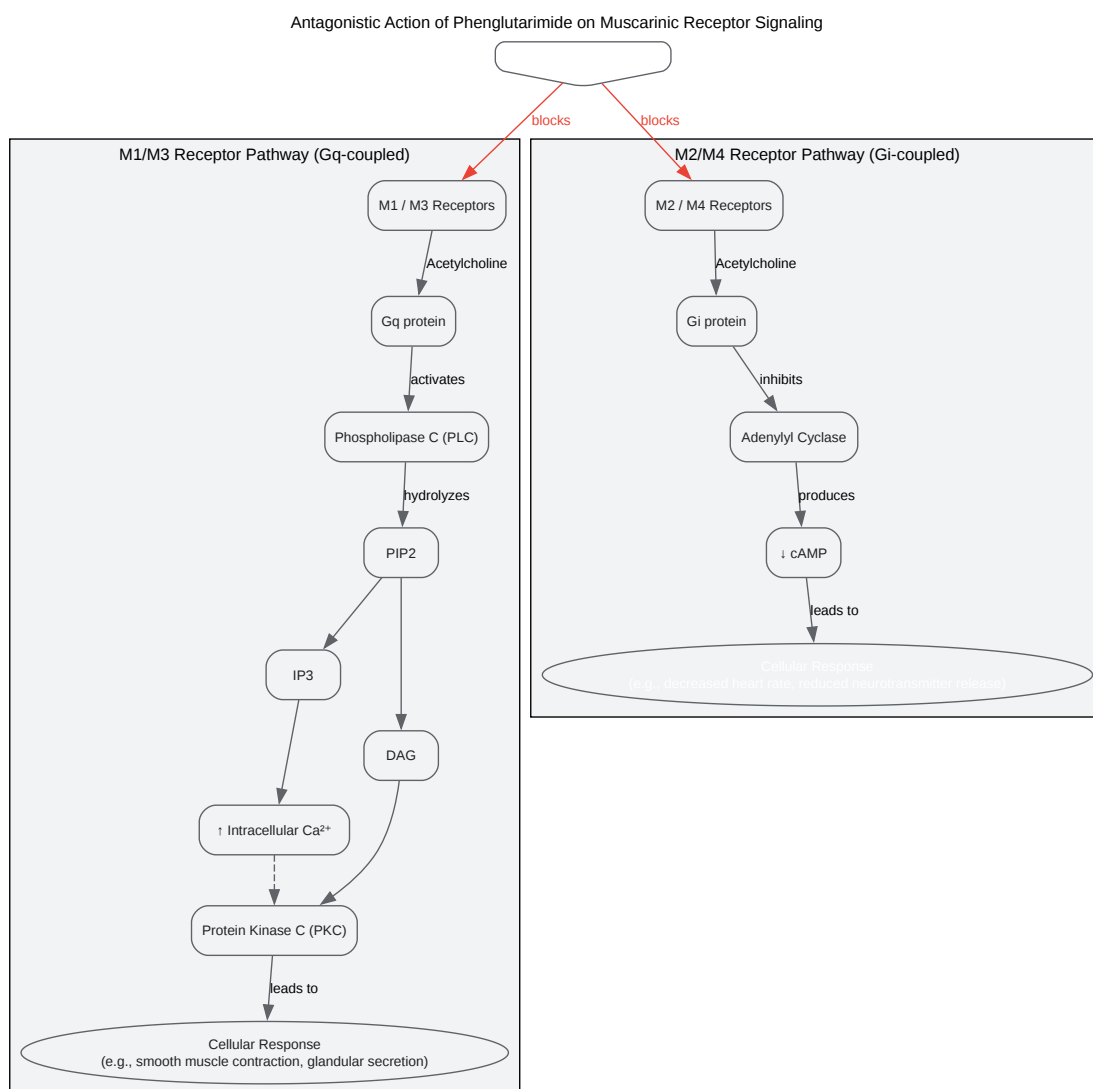
Phenglutarimide exhibits stereoselective binding to muscarinic receptor subtypes. The (S)-enantiomer is the more potent of the two. The following table summarizes the binding affinities (pKi values) of the enantiomers of **Phenglutarimide** for M1, M2, M3, and M4 muscarinic receptor subtypes.

Receptor Subtype	(S)-Phenglutarimide pKi	(R)-Phenglutarimide pKi
M1	9.0 - 9.3	Data not specified
M2	Lower affinity than M1/M4/M3	Data not specified
M3	Lower affinity than M1/M4	Data not specified
M4	Lower affinity than M1	Data not specified

Data extracted from Meltzer et al., 1995. The study indicates a selectivity profile of M1 > M4 > M3 > M2 for the high-affinity enantiomer.

Signaling Pathways

Phenglutarimide's antagonism of muscarinic receptors interrupts downstream signaling cascades. The specific pathway affected depends on the receptor subtype that is blocked.



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Caption: Antagonistic action of **Phenglutarimide** on muscarinic receptor signaling pathways.

Pharmacokinetics

Experimental Protocols and Data:

A comprehensive search of the available literature did not yield specific experimental protocols or quantitative data regarding the absorption, distribution, metabolism, and excretion (ADME) of **Phenglutarimide**. This information would be critical for a full understanding of its pharmacological profile and would require dedicated pharmacokinetic studies.

Conclusion

Phenglutarimide is a well-established anticholinergic agent with selective antagonist activity at muscarinic acetylcholine receptors, showing a preference for the M1 subtype. While its chemical structure and primary mechanism of action are well-documented, there are notable gaps in the publicly available data, particularly concerning detailed synthesis protocols, specific physicochemical properties such as pKa and aqueous solubility, and comprehensive pharmacokinetic data. Further research is warranted to fill these knowledge gaps to provide a more complete profile of this compound for any future drug development or research applications.

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References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
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